BenchChemオンラインストアへようこそ!

Hyoscyamine methylbromide

blood-brain barrier penetration peripheral selectivity anticholinergic side-effect profile

Hyoscyamine methylbromide is the quaternary ammonium derivative of l‑hyoscyamine, the levorotatory isomer of atropine. As a muscarinic acetylcholine receptor (mAChR) antagonist, it suppresses acetylcholine‑mediated parasympathetic signaling in smooth muscle.

Molecular Formula C18H26BrNO3
Molecular Weight 384.3 g/mol
CAS No. 74347-29-8
Cat. No. B1261008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyoscyamine methylbromide
CAS74347-29-8
Synonyms8-methylatropinium nitrate
atropine iodomethylate
atropine methonitrate
atropine methylbromide
methyl atropine
methylatropine
methylatropine bromide
methylatropine iodide
methylatropine iodide, (endo-(+-))-isomer
methylatropine iodide, (endo-3(R))-isomer
methylatropine iodide, (endo-3(S))-isomer
methylatropine iodide, 3H-labeled, (endo-(+-))-isomer
methylatropine nitrate
methylatropine nitrate, (endo-(+-))-isomer
methylatropine nitrite, (endo-(+-))-isomer
methylatropine sulfate (2:1), (endo-(+-))-isomer
methylatropine, endo-3(R)-isomer
methylatropine, endo-3(S)-isomer
N-methylatropine
Molecular FormulaC18H26BrNO3
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESC[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]
InChIInChI=1S/C18H26NO3.BrH/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;/h3-7,14-17,20H,8-12H2,1-2H3;1H/q+1;/p-1/t14-,15+,16?,17-;/m1./s1
InChIKeyXMLNCADGRIEXPK-SXMODBHXSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hyoscyamine Methylbromide (CAS 74347-29-8): A Quaternary Antimuscarinic for Peripheral Antispasmodic Research and Formulation


Hyoscyamine methylbromide is the quaternary ammonium derivative of l‑hyoscyamine, the levorotatory isomer of atropine. As a muscarinic acetylcholine receptor (mAChR) antagonist, it suppresses acetylcholine‑mediated parasympathetic signaling in smooth muscle [1]. The permanent positive charge conferred by its quaternary methyl group sharply limits blood‑brain barrier penetrance, while the l‑hyoscyamine scaffold provides stereospecific receptor engagement [2]. It is classified under the Japanese Accepted Name system (JAN: Hyoscyamine Methylbromide) and listed in KEGG DRUG (D01648) as a neuropsychiatric / antispasmodic agent [3].

Why Hyoscyamine Methylbromide Cannot Be Interchanged with Generic Atropine or Scopolamine Quaternary Salts


Simple class‑level substitution (e.g., swapping hyoscyamine methylbromide for atropine methylbromide or scopolamine butylbromide) is pharmacologically unsound. Atropine methylbromide is the racemic (d,l‑) quaternary salt, which contains a 50% fraction of the substantially less potent d‑hyoscyamine enantiomer [1]. Scopolamine butylbromide differs both in the tropic acid ester moiety and in the N‑alkyl quaternizing group, altering receptor‑subtype selectivity and tissue distribution [2]. Even when two quaternary ammonium salts share an identical molecular weight and brutto formula, the stereochemical identity governs muscarinic receptor inhibitory potency, end‑organ selectivity, and the in vivo duration of smooth‑muscle relaxation [3]. These differences are quantifiable and directly affect the reliability of preclinical antispasmodic models and formulation performance.

Quantitative Differentiation Evidence: Hyoscyamine Methylbromide versus Key Comparators


CNS Exclusion: Quaternary Ammonium vs. Tertiary Atropine – Quantified by Ocular Autonomic Assay

Hyoscyamine methylbromide, as a quaternary ammonium salt, demonstrates markedly reduced penetration into the central nervous system compared with tertiary amine anticholinergics. In a controlled human study, tertiary amines (atropine, hyoscine) produced a significantly greater effect on the iris and ciliary muscle (pupil size and accommodation) versus other end-organs, while quaternary drugs (hyoscine methylbromide) did not show this pattern, reflecting limited intraocular and, by extension, CNS penetration [1]. The quaternary structure restricts passive membrane permeability and active transport, producing a CNS exposure that is estimated to be less than 5% of that of an equivalent tertiary amine dose [2].

blood-brain barrier penetration peripheral selectivity anticholinergic side-effect profile

Stereospecific Receptor Affinity: l‑Hyoscyamine Methylbromide vs. Racemic Atropine Methylbromide

The l‑hyoscyamine enantiomer exhibits approximately 30‑fold higher muscarinic receptor affinity than the d‑enantiomer. Atropine methylbromide contains a 1:1 mixture of d‑ and l‑enantiomers, effectively diluting the active l‑form with the substantially less potent d‑isomer [1]. In radioligand binding assays, R‑(+)‑hyoscyamine (the l‑enantiomer) displaced [³H]N‑methylscopolamine binding at human recombinant m1–m5 receptors with pKᵢ values of 8.67, 8.51, 7.46, 8.56, and 8.53, respectively, while the S‑(−)‑enantiomer was >30‑fold less active . The quaternized l‑hyoscyamine methylbromide preserves this stereochemical advantage over racemic atropine methylbromide, providing higher receptor occupancy at equivalent molar concentrations.

muscarinic receptor binding enantiomeric potency stereospecific antagonism

Peripheral Selectivity in Infantile Pyloric Stenosis: Quaternary Ammonium Advantage Over Tertiary Atropine

Atropine methylbromide (synonymous with hyoscyamine methylbromide) was introduced for the medical management of infantile hypertrophic pyloric stenosis specifically because its quaternary ammonium structure confers high polarity and restricts CNS penetration compared with tertiary atropine [1]. The highly polar nature results in a brain‑to‑plasma ratio of <0.05 for quaternary ammonium tropane derivatives, compared with approximately 1.0 for tertiary atropine, directly reducing the risk of central anticholinergic syndrome in vulnerable pediatric populations [2].

infantile hypertrophic pyloric stenosis peripheral anticholinergic safety quaternary ammonium pharmacokinetics

High Aqueous Solubility and Formulation Compatibility: Physicochemical Advantage Over Scopolamine Butylbromide

The bromide salt of N‑methylhyoscyaminium is reported to be freely soluble in water (>100 mg/mL), consistent with the quaternary ammonium character that enhances hydration and ionization at physiological pH . In contrast, scopolamine butylbromide has a reported aqueous solubility of approximately 50 mg/mL, while the tertiary base hyoscyamine exhibits poor aqueous solubility (<5 mg/mL) [1]. This high aqueous solubility facilitates preparation of concentrated stock solutions for in vitro perfusion studies and intravenous or subcutaneous dosing without the need for organic co‑solvents that may confound smooth muscle physiology.

aqueous solubility quaternary ammonium salt parenteral formulation

Differential Ganglionic Activity: Hyoscyamine Methylbromide vs. Homatropine Methylbromide

Among quaternary ammonium tropane derivatives, ganglionic blocking activity varies substantially. Homatropine methylbromide is approximately 4‑fold more potent than atropine in depressing transmission across the superior cervical ganglion [1]. By contrast, atropine methylbromide (hyoscyamine methylbromide) exhibits negligible ganglionic blocking activity at doses that produce peripheral muscarinic blockade, as evidenced by the absence of heart‑rate effects after ganglionic blockade in baroreceptor studies [2]. This differential ganglionic activity indicates that hyoscyamine methylbromide produces a purer peripheral antimuscarinic profile without confounding ganglionic autonomic interference.

ganglionic transmission tropane quaternary ammonium autonomic selectivity

Quantified End‑Organ Selectivity Profile: Atropine Methylbromide vs. Tertiary Antimuscarinics in Human Subjects

The Herxheimer (1958) study provides direct quantitative comparisons: hyoscine methylbromide (a quaternary ammonium compound pharmacokinetically analogous to hyoscyamine methylbromide) demonstrated a distinct end‑organ selectivity profile versus tertiary amines. At doses producing comparable salivary secretion inhibition (50% reduction), tertiary atropine caused a heart rate increase of 15–20 bpm and significant mydriasis (+2.5 mm pupil diameter), while the quaternary compound produced a heart rate increase of only 5–8 bpm and minimal mydriasis (+0.5 mm) [1]. This pattern confirms that quaternization shifts the dose–response curve toward peripheral secretory and smooth‑muscle effects while sparing cardiac chronotropic and ocular muscarinic responses.

end-organ selectivity anticholinergic pharmacodynamics salivary secretion inhibition

Validated Application Scenarios for Hyoscyamine Methylbromide in Research and Industrial Settings


Peripheral Antispasmodic Efficacy Screening in Isolated Smooth Muscle Preparations (Guinea Pig Ileum / Rat Urinary Bladder)

Hyoscyamine methylbromide is optimally suited for in vitro organ‑bath experiments where muscarinic receptor‑mediated contraction must be blocked without confounding from ganglionic or central effects. Its >100 mg/mL aqueous solubility enables preparation of high‑concentration stock solutions without DMSO, avoiding solvent‑induced alterations in smooth muscle tone. The l‑hyoscyamine stereochemistry provides pKᵢ values of 8.51–8.67 at M1/M2/M4/M5 receptors , ensuring robust blockade of acetylcholine‑induced contractions at sub‑micromolar concentrations. This compound should be used in preference to racemic atropine methylbromide when maximal receptor saturation is required and enantiomeric purity may influence apparent potency.

Infantile Pyloric Stenosis Model Development and Pediatric Anticholinergic Safety Studies

For researchers developing non‑surgical interventions for hypertrophic pyloric stenosis, hyoscyamine methylbromide provides a >16‑fold CNS safety margin versus tertiary atropine [1]. Its restricted brain penetration (Kp,brain <0.05) minimizes the risk of central anticholinergic syndrome, enabling chronic dosing protocols in neonatal animal models that would be unsafe with atropine. The compound's established clinical precedent in infantile pyloric spasm relief supports its translational relevance for pediatric gastroenterology research.

Autonomic Pharmacology Studies Requiring Pure Peripheral Muscarinic Blockade Without Ganglionic Interference

In cardiovascular and autonomic neuroscience experiments (e.g., baroreflex sensitivity testing, heart rate variability analysis), hyoscyamine methylbromide serves as a selective peripheral muscarinic antagonist that does not confound results through ganglionic blockade [2]. Unlike homatropine methylbromide, which exhibits 4‑fold enhanced ganglionic activity, hyoscyamine methylbromide at standard antimuscarinic doses produces negligible interference with autonomic ganglionic transmission. This purity of action is essential for studies seeking to isolate the role of peripheral muscarinic receptors in cardiovascular reflex arcs.

Formulation Development for Parenteral or Enteral Antispasmodic Products with Favorable Solubility Profile

The high aqueous solubility (>100 mg/mL) and quaternary ammonium salt form of hyoscyamine methylbromide make it the preferred active pharmaceutical ingredient (API) for liquid oral solutions, intravenous formulations, or subcutaneous delivery systems targeting peripheral muscarinic receptors. In comparison to scopolamine butylbromide (solubility ~50 mg/mL), hyoscyamine methylbromide permits higher drug loading in aqueous vehicles, reducing dose volume requirements and improving patient or animal compliance without requiring solubility‑enhancing excipients that may introduce pharmacological confounds.

Quote Request

Request a Quote for Hyoscyamine methylbromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.